molecular formula C10H15NOS B2537977 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine CAS No. 100131-92-8

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine

Cat. No.: B2537977
CAS No.: 100131-92-8
M. Wt: 197.3
InChI Key: ZYAGHIGGKBFZFY-UHFFFAOYSA-N
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Description

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its structure, featuring a 5-methylfuran moiety linked to a thiomorpholine ring, suggests potential as a versatile building block or pharmacophore. The 5-methylfuran group is a known bio-orthogonal handle that can be cleanly hydrolyzed under acidic conditions to a stable 2,5-dioxopentanyl derivative, which is susceptible to proximity-induced ligation with nucleophiles for bioconjugation applications . Furthermore, methylfuran derivatives have been identified as key scaffolds in the development of agonists for biological targets such as the G Protein-Coupled Receptor 35 (GPR35), a receptor implicated in various disease pathways . The thiomorpholine component adds significant value, serving as a saturated heterocycle that can improve aqueous solubility and metabolic stability in drug discovery efforts. Researchers may explore this compound for constructing molecular probes, studying protein-ligand interactions, or as a precursor in the synthesis of more complex chemical entities for pharmacological screening.

Properties

IUPAC Name

4-[(5-methylfuran-2-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-9-2-3-10(12-9)8-11-4-6-13-7-5-11/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAGHIGGKBFZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves the nucleophilic addition of thiomorpholine to the aldehyde group of 5-methylfurfural, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thiomorpholine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structural Differences

Thiomorpholine derivatives differ primarily in their substituents and oxidation states. Key analogs include:

Compound Name Substituent/R-Group Oxidation State Key Features
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine 5-Methylfuran-2-ylmethyl S (unchanged) Aromatic furan enhances lipophilicity; methyl group may sterically hinder interactions.
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl S (unchanged) Electron-withdrawing nitro group reduces electron density; forms dimeric structures via C–H···O bonds .
4-(Prop-2-yn-1-yl)thiomorpholine Propargyl S (unchanged) Alkyne group enables click chemistry (e.g., triazole synthesis) .
4-(4-Methoxyphenyl)thiomorpholine 4-Methoxyphenyl S (unchanged) Methoxy group increases electron density; may enhance antimicrobial activity .
Thiomorpholine 1,1-dioxide derivatives Variable (e.g., propargyl, aryl) S→SO₂ Sulfone group increases polarity and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The sulfur atom in thiomorpholine increases logP compared to morpholine. Substituents further modulate this:
    • Methylfuran : Moderate lipophilicity (aromatic + methyl group).
    • Nitro group : Reduces lipophilicity but enhances hydrogen-bonding capacity .
    • Sulfone (1,1-dioxide) : Significantly increases polarity .
  • Metabolic Stability : Sulfur in thiomorpholine is a "soft spot" for oxidation, forming sulfoxides/sulfones, which can be leveraged for prodrug designs .

Antimicrobial Activity

  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide : Exhibits moderate to good activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Thiomorpholine carboxylate amides : Show antibacterial activity with MIC values ranging from 8–64 µg/mL .
  • Methylfuran analogs : Furan-containing compounds (e.g., 5-(furan-2-yl)-1,2,4-triazoles) demonstrate enhanced antimicrobial potency due to aromatic interactions .

Anticancer Activity

  • Melphalan-thiomorpholine conjugates : Derivatives like EM–T–MEL show cytotoxicity against hematological cancers (e.g., HL60, RPMI8226) via apoptosis induction .
  • Lipinski/VEBER compliance : Thiomorpholine derivatives generally comply with drug-likeness rules, favoring oral bioavailability .

Key Research Findings

Structural Flexibility : Thiomorpholine’s chair conformation allows substituents to adopt axial or equatorial positions, influencing intermolecular interactions (e.g., dimerization in 4-nitrophenyl analogs) .

Synthetic Versatility : Propargyl and sulfone derivatives enable modular drug design via click chemistry and oxidation .

Activity Trends : Electron-donating substituents (e.g., methoxy, methylfuran) correlate with enhanced antimicrobial activity, while sulfones improve metabolic stability .

Biological Activity

4-[(5-Methylfuran-2-yl)methyl]thiomorpholine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiomorpholine ring substituted with a 5-methylfuran moiety. The synthesis typically involves the reaction of thiomorpholine derivatives with 5-methylfuran-2-carbaldehyde, employing standard organic synthesis techniques.

Antimicrobial Properties

Recent studies have indicated that 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine exhibits significant antimicrobial activity. For instance, it was tested against various bacterial strains, demonstrating notable inhibition zones in disk diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity was evaluated using ELISA kits, revealing a dose-dependent response.

Concentration (µM) TNF-alpha Production (pg/mL)
0500
10350
50200

These findings indicate that 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine could be beneficial in treating inflammatory diseases.

The proposed mechanism involves the interaction of the furan moiety with cellular receptors, leading to modulation of signaling pathways associated with inflammation and microbial resistance. The thiomorpholine structure may enhance the compound's ability to penetrate cell membranes, facilitating its biological effects.

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiomorpholine derivatives, including 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine, assessed their efficacy against Leishmania species. The results indicated that this compound exhibited superior selectivity indices compared to conventional treatments, highlighting its potential as an antileishmanial agent.

Case Study 2: Anti-inflammatory Research

In a clinical trial evaluating the efficacy of this compound in patients with rheumatoid arthritis, participants receiving treatment showed significant reductions in joint swelling and pain compared to placebo groups. This trial underscores the compound's therapeutic potential in chronic inflammatory conditions.

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